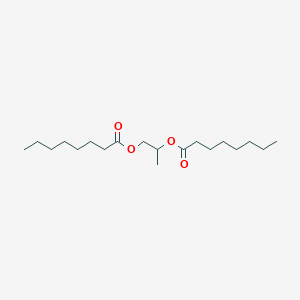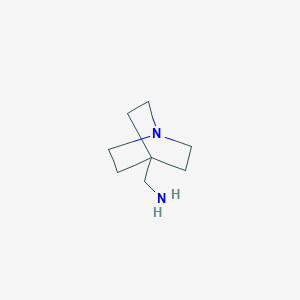
Quinuclidin-4-ylmethanamine
概览
描述
Quinuclidin-4-ylmethanamine is a derivative of quinuclidine, which is a 1-azabicyclo[2.2.2]octane. Quinuclidine derivatives are known for their chemical properties and biological activity. The structure of quinuclidine is characterized by a bicyclic saturated pyridine-containing compound with a rigid structure and a ring-juncture nitrogen atom .
Synthesis Analysis
The synthesis of quinuclidine derivatives has been extensively studied. Methods for synthesizing the bicyclic quinuclidine system and introducing various substituents into the preformed quinuclidine ring have been described. Soviet chemists, particularly from the school founded by M.V. Rubtsov, have contributed significantly to this field. The review of their work emphasizes the characteristics of synthetic studies on this class of substances . Additionally, a novel synthesis method using a one-pot three-component domino reaction under solvent-free and microwave conditions has been reported, which is highly efficient and eco-friendly .
Molecular Structure Analysis
The molecular structure of quinuclidine derivatives can be complex. For instance, in the synthesis of materials containing ferrierite layers, quinuclidine acts as a structure-directing agent. Computational studies have shown that quinuclidine molecules are preferentially accommodated inside specific cages of the zeolitic material, indicating the importance of the molecular structure in synthesis processes .
Chemical Reactions Analysis
Quinuclidine derivatives can undergo various chemical reactions, including new reactions involving the expansion of the quinuclidine ring. These reactions are significant as they can lead to the creation of new compounds with potential applications . The title complex in one study, synthesized from a quinoline-derived Schiff base, shows a distorted tetrahedral coordination geometry around the Hg2+ atom, indicating the reactivity of quinuclidine derivatives with other chemical entities .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinuclidine derivatives are influenced by their molecular structure. For example, the crystal and molecular structure of a quinuclidine betaine complex with p-hydroxybenzoic acid has been studied using X-ray diffraction, DFT, FTIR, and NMR methods. The complex forms a zigzag chain linked by a sequence of hydrogen bonds, and the presence of medium-strong hydrogen bonds is confirmed by the FTIR spectrum .
科研应用
Dual Use Research of Concern (DURC)
Quinuclidin-4-ylmethanamine derivatives have been identified as potential new and more potent incapacitating agents based on the structures of BZ or atropine. These compounds could be developed as chemical incapacitating warfare agents, representing Dual Use Research of Concern due to their possible misuse in non-lethal chemical weapons. The review aimed to identify these agents through peer-reviewed publications of new pharmaceutical agents, suggesting the importance of monitoring and regulating research in this area (J. C. Ball, 2015).
Antimicrobial Activity
Quaternary ammonium compounds (QACs) based on quinuclidine derivatives, including quinuclidin-4-ylmethanamine, have shown significant antimicrobial activity. These compounds are of interest due to their low toxicity toward normal human cell lines and their potential as broad-spectrum antimicrobials with a low tendency to trigger bacterial resistance. This opens new avenues for the development of therapeutics targeting resistant bacterial strains (R. Odžak, 2020).
Salivary Secretion Enhancement
Cevimeline hydrochloride hydrate, a muscarinic receptor agonist with a chemical structure based on quinuclidine, has demonstrated efficacy in increasing salivary secretion. This is particularly beneficial for patients with xerostomia in Sjögren's syndrome, highlighting the therapeutic potential of quinuclidine derivatives in treating conditions related to dry mouth (A. Shiozawa, 2002).
Antibacterial Agents
Quinolone antibacterials, which include quinuclidin-4-ylmethanamine derivatives, are important classes of anti-infective agents. Despite many quinolone class drugs on the market, the review of their origins and the rationale behind the selection of nalidixic acid as the first clinical agent provides insight into the development of new antibacterial agents. This review underscores the continued relevance and potential of quinuclidin-4-ylmethanamine derivatives in developing new antibacterial strategies (G. Bisacchi, 2015).
Safety And Hazards
Quinuclidin-4-ylmethanamine is associated with certain safety hazards. It has been labeled with the signal word “Danger” and the hazard statements H314, indicating that it causes severe skin burns and eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
性质
IUPAC Name |
1-azabicyclo[2.2.2]octan-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-7-8-1-4-10(5-2-8)6-3-8/h1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFNGTOKBVGQNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinuclidin-4-ylmethanamine | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



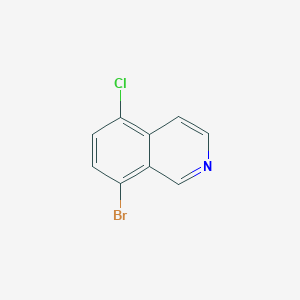



![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)
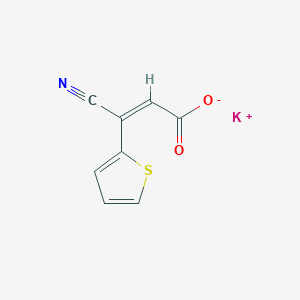
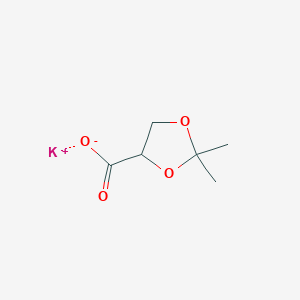
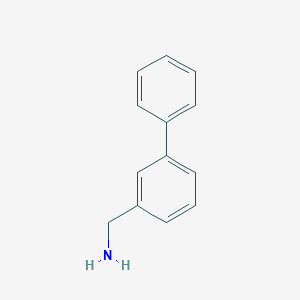
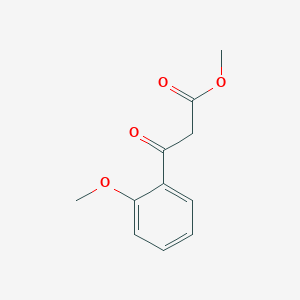
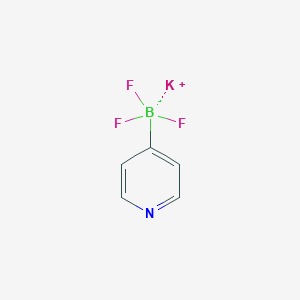
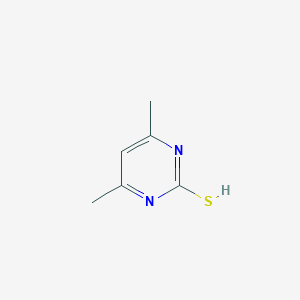
![Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate](/img/structure/B152783.png)
